molecular formula C16H21N3O2 B592308 Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 167263-04-9

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No.: B592308
CAS No.: 167263-04-9
M. Wt: 287.363
InChI Key: OUILGYJQVAMETA-UHFFFAOYSA-N
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Description

“Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 2.81, indicating its lipophilicity .

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

The compound plays a critical role in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. A study by Mi (2015) discussed various synthetic routes for Vandetanib, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in achieving higher yields and commercial value in manufacturing scale Mi, W. (2015). Fine Chemical Intermediates.

Applications in Synthesis of N-Heterocycles

Philip et al. (2020) reviewed the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, offering general access to structurally diverse piperidines and other derivatives. This methodology represents the structural motif of many natural products and therapeutically applicable compounds Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances.

Chemical Inhibitors of Cytochrome P450 Isoforms

A study by Khojasteh et al. (2011) focused on the selectivity of chemical inhibitors for cytochrome P450 isoforms, crucial for predicting drug-drug interactions. The study discussed various inhibitors, including those related to piperidine derivatives, illustrating the intricate balance between potency and selectivity in drug metabolism Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y. (2011). European Journal of Drug Metabolism and Pharmacokinetics.

Synthetic Phenolic Antioxidants and Environmental Impact

Liu and Mabury (2020) reviewed synthetic phenolic antioxidants (SPAs), including those related to tert-butyl compounds, focusing on their environmental occurrence, human exposure, and toxicity. This highlights the compound's relevance beyond pharmaceuticals, touching on public health and environmental sciences Liu, R., & Mabury, S. (2020). Environmental Science & Technology.

Decomposition of Methyl Tert-Butyl Ether

Hsieh et al. (2011) presented a study on the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, providing insights into the environmental remediation of pollutants related to tert-butyl compounds. This study underscores the importance of finding efficient methods for decomposing and converting environmental pollutants Hsieh, L., Tsai, C.-H., Chang, J., & Tsao, M. (2011). Aerosol and Air Quality Research.

Safety and Hazards

The compound has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILGYJQVAMETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-cyanopiperidine-1-carboxylate (220 mg, 1.05 mmol) and 2-fluoropyridine (0.094 mL, 1.10 mmol) was dissolved in 5.2 mL of THF. The reaction was purged with a stream of nitrogen and cooled to −78° C. To this reaction was added sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.47 mL, 1.47 mmol), which was stirred for 1 h. The reaction was warmed to ambient temperature, stirred for 1 hour, and quenched with a saturated ammonium chloride solution. The mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were dried over sodium sulfate, filtered, concentrated, and subjected to silica gel chromatography eluting with 0-20% ethyl acetate in hexanes to provide tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate.
Quantity
220 mg
Type
reactant
Reaction Step One
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0.094 mL
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reactant
Reaction Step One
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1.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-pyridine (5.83 g, 60 mmole) in toluene (40 mL) was added tert-butyl 4-cyanopiperidine-1-carboxylate (I-1) (4.22 g, 20 mmole) and 0.5M solution of KHMDS (48 mL, 24 mmole). The reaction mixture was stirred 2 h at rt ° C. After this time, LCMS indicated that the reaction was completion. The reaction mixture was poured into brine (150 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine (2×100 mL), dried over MgSO4, filtered and concentrated to afford the desired product tert-butyl 4-cyano4-pyridin-2-ylpiperidine-1-carboxylate (I-2) as a yellow-brown solid. Analytical LCMS: single peak (214 mm), 3.076 min. This product was used in next step reaction without further purification.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoropyridine (5.83 g, 60 mmol) and tert-butyl 4-cyanopiperidine-1-carboxylate (I-1, 4.22 g, 20 mmol) in toluene (40 mL) at room temperature was treated with KHMDS (48 mL of a 0.5 M solution, 24 mmol). After stirring 2 h, the reaction mixture was poured into brine (150 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine (2×150 mL), dried (MgSO4), and concentrated under reduced pressure to afford tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate (I-2) as a yellow-brown solid. Analytical LCMS: single peak (214 nm), 3.076 min. This material was used in subsequent reactions without further purification.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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40 mL
Type
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Reaction Step One
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brine
Quantity
150 mL
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Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (0.220 g, 1.05 mmol) and 2-fluoropyridine (0.107 g, 1.10 mmol) in 5 mL of tetrahydrofuran at −78° C. was added sodium bis(trimethylsilyl)amide (1 M solution in diethyl ether, 1.47 mL, 1.47 mmol) dropwise. After 1 hr, the mixture was slowly warmed to ambient temperature, treated with saturated aqueous ammonium chloride, and extracted 3× with dichloromethane. The combined organic extracts were dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes, to provide tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
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Quantity
5 mL
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0 (± 1) mol
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